molecular formula C15H16ClN3OS B11099611 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11099611
M. Wt: 321.8 g/mol
InChI Key: VIHZCQDBKACKTC-UHFFFAOYSA-N
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Description

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C15H16ClN3OS and a molecular weight of 321.825 Da . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-cyclohexyl-1,3,4-thiadiazole-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives.

Scientific Research Applications

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

2-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H16ClN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20)

InChI Key

VIHZCQDBKACKTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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